Violuric acid
Overview
Description
Violuric acid, a substituted N-heterocyclic base, exhibits complex tautomeric behavior with more than ten possible isomers. It can form hydrogen bonds similarly to nucleic bases, which have been studied through vibrational spectroscopy and theoretical evaluations, identifying the most stable tautomers and their vibrational spectra (Bonacin et al., 2007).
Synthesis Analysis
Violuric acid derivatives, including the fac-tricarbonylrhenium(I) complexes, have been synthesized and characterized through various spectral methods, revealing insights into their synthesis and structural properties (Illán‐Cabeza et al., 2011).
Molecular Structure Analysis
A definitive redetermination of violuric acid monohydrate's structure at 150 K confirmed its non-centrosymmetric space group, providing a clearer understanding of its molecular structure and hydrogen bonding patterns (Nichol & Clegg, 2005).
Chemical Reactions and Properties
Violuric acid's ability to form iminoxy radicals through electrochemical oxidation, which are stable across a wide pH range, highlights its unique chemical reactivity and the role of amino groups in stabilizing these radicals (Kim et al., 2003).
Physical Properties Analysis
Investigations into the electrochemical properties of violuric acid at various pH levels revealed its formal oxidation-reduction potential and kinetics of interaction with reduced glucose oxidase, underscoring its electrochemical behavior and potential applications in biosensor development (Krikštopaitis & Kulys, 2000).
Chemical Properties Analysis
The coordination chemistry of violuric acid and its derivatives is marked by the formation of brightly colored salts with colorless cations, a feature that has fascinated chemists for over a century. These anions serve as building blocks for new supramolecular assemblies, showcasing their versatile chemical properties (Lorenz et al., 2019).
Scientific Research Applications
Coordination Chemistry and Supramolecular Assemblies : Violuric acid forms brightly colored salts with colorless cations, making it an excellent building block for new supramolecular assemblies in the crystalline state (Lorenz et al., 2019).
Medical Research : Violuric acid has been studied for its protective effects against hypoxia, potentially by increasing glucose levels and enhancing enzyme activity (Burbello et al., 1995).
Chemical Analysis : It has applications in the semiquantitative determination of metals like copper, silver, and mercury after separation by paper chromatography (Weiss & Fallab, 1954).
Cellulose Processing : Violuric acid is used in enzymatic treatments to produce high-quality bleached cellulose for various applications, which can be more efficient than conventional methods (Quintana et al., 2013).
Biosensor Development : In biosensor technology, violuric acid shows potential for accurate detection of substances like glucose and l-lactate in various pH ranges (Krikštopaitis & Kulys, 2000).
Environmental Applications : It has been used in electrochemical delignification processes for environmentally friendly pulp bleaching, showing high efficiency and selectivity (Zhong et al., 2014).
Structural Chemistry : Studies on the crystallization and molecular structure of violuric acid have revealed insights into hydrogen bonding and carbonyl-carbonyl interactions (Nichol & Clegg, 2005).
Molecular Stability Studies : Investigations into the stability of violuric acid radicals at high pH-values have been conducted to understand the molecular origins of this stability (Kim et al., 2003).
Laccase-Catalyzed Reactions : Violuric acid is involved in laccase-catalyzed reactions, important in fields like enzymology and biochemistry (Xu et al., 2000).
Safety And Hazards
properties
IUPAC Name |
6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRVLSKRYVIEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058954 | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Violuric acid | |
CAS RN |
87-39-8 | |
Record name | Violuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Violuric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyiminobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIOLURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RFR8AC84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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